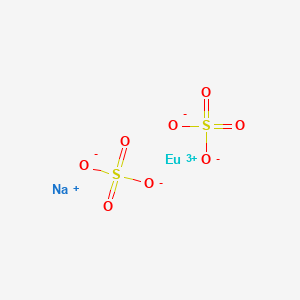
Europium(3+) sodium sulfate (1/1/2)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Europium(3+) sodium sulfate (1/1/2) is a chemical compound composed of europium, sodium, and sulfate ions. Europium is a rare earth element belonging to the lanthanide series, known for its unique optical and electronic properties. Sodium sulfate is a common inorganic salt used in various industrial applications. The combination of europium and sodium sulfate results in a compound with interesting chemical and physical properties, making it valuable in scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Europium(3+) sodium sulfate can be synthesized through various methods. One common approach involves the reaction of europium(III) chloride with sodium sulfate in an aqueous solution. The reaction is typically carried out under controlled temperature and pH conditions to ensure the formation of the desired compound. The reaction can be represented as follows:
EuCl3+Na2SO4→EuNa(SO4)2+3NaCl
Industrial Production Methods
Industrial production of europium(3+) sodium sulfate often involves the extraction of europium from rare earth ores, followed by its conversion to europium(III) chloride. The europium(III) chloride is then reacted with sodium sulfate to produce europium(3+) sodium sulfate. The process may include purification steps to remove impurities and ensure high purity of the final product.
化学反応の分析
Types of Reactions
Europium(3+) sodium sulfate can undergo various chemical reactions, including:
Oxidation-Reduction Reactions: Europium can exist in multiple oxidation states, and the compound can participate in redox reactions where europium is reduced or oxidized.
Substitution Reactions: The sulfate ions in the compound can be substituted by other anions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions involving europium(3+) sodium sulfate include reducing agents like zinc powder and oxidizing agents like hydrogen peroxide. The reactions are typically carried out in aqueous solutions under controlled temperature and pH conditions.
Major Products Formed
The major products formed from reactions involving europium(3+) sodium sulfate depend on the specific reaction conditions. For example, reduction reactions may produce europium(II) compounds, while oxidation reactions may yield europium(IV) compounds.
科学的研究の応用
Europium(3+) sodium sulfate has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other europium compounds and as a catalyst in various chemical reactions.
Biology: Employed in bioimaging and biosensing due to its luminescent properties.
Medicine: Investigated for potential use in medical imaging and as a therapeutic agent.
Industry: Utilized in the production of phosphors for lighting and display technologies, as well as in the manufacturing of specialty glass and ceramics.
作用機序
The mechanism of action of europium(3+) sodium sulfate is primarily related to its luminescent properties. When exposed to ultraviolet light, the europium ions in the compound can absorb energy and re-emit it as visible light. This property is exploited in various applications, such as bioimaging and display technologies. The molecular targets and pathways involved in its luminescent behavior include the excitation of electrons to higher energy levels and their subsequent relaxation to lower energy levels, resulting in the emission of light.
類似化合物との比較
Similar Compounds
Europium(III) chloride (EuCl_3): A common europium compound used in various chemical reactions and as a precursor for other europium compounds.
Europium(III) nitrate (Eu(NO_3)_3): Another europium compound with similar applications in chemistry and industry.
Europium(III) acetate (Eu(CH_3COO)_3): Used in the synthesis of europium-based materials and as a catalyst.
Uniqueness
Europium(3+) sodium sulfate is unique due to its combination of europium and sulfate ions, which imparts distinct chemical and physical properties. Its luminescent behavior, stability, and solubility in water make it particularly valuable in applications where other europium compounds may not be suitable.
特性
IUPAC Name |
sodium;europium(3+);disulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Eu.Na.2H2O4S/c;;2*1-5(2,3)4/h;;2*(H2,1,2,3,4)/q+3;+1;;/p-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFIFMUVOXUAGG-UHFFFAOYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Na+].[Eu+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
EuNaO8S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80721569 |
Source


|
| Record name | Europium(3+) sodium sulfate (1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80721569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13566-37-5 |
Source


|
| Record name | Europium(3+) sodium sulfate (1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80721569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













